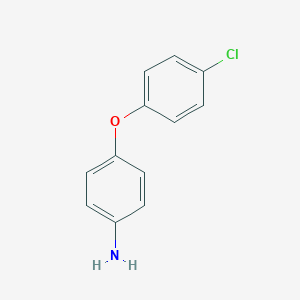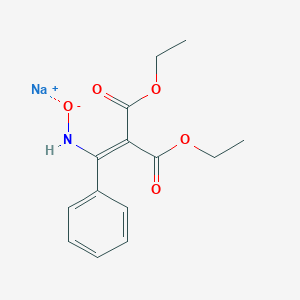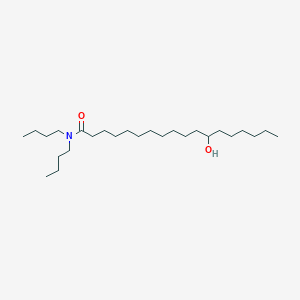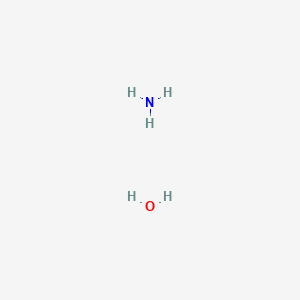
氢氧化铵溶液,ACS 试剂,28.0-30.0% NH3 基
概述
描述
Ammonium hydroxide solution, ACS reagent, 28.0-30.0% NH3 basis is an important chemical compound commonly used in scientific research. It is a colorless liquid with a pungent odor and is commonly referred to as ammonia water. Ammonium hydroxide solution is widely used in various fields of research, including biochemistry, microbiology, and analytical chemistry.
科学研究应用
1. 纳米技术
氢氧化铵溶液在纳米技术中发挥着至关重要的作用,尤其是在二氧化硅纳米粒子的合成中。Farah Shahirah Norazmi 等人(2018 年)证明了其作为催化剂在原硅酸四乙酯水解中生成不同尺寸的二氧化硅纳米粒子的作用,突出了其在太阳能电池涂层应用中的潜力 (Norazmi 等人,2018 年).
2. 食品科学
在食品科学中,氢氧化铵用作 pH 调节剂,并用于控制肉制品中的微生物,有助于改善质量参数。Diofanor Acevedo-Correa 等人(2018 年)回顾了其在肉类工业中存在争议的使用和益处 (Acevedo-Correa 等人,2018 年).
3. 生化合成
氢氧化铵用于生化合成,特别是在保护和解保护核酸方面。T. Wu 等人(1989 年)发现它能有效地脱酰基合成寡核糖核苷酸,同时最大限度地减少链断裂 (Wu 等人,1989 年).
4. 环境应用
在环境科学中,氢氧化铵因其在 CO2 捕获中的潜力而受到研究。R. Safdar 等人(2014 年)研究了其在水溶液中捕获 CO2 的作用,这与排放控制有关 (Safdar 等人,2014 年).
5. 色谱法
氢氧化铵也用于色谱法中,以改善碱性分子的峰形,正如 C. Hamman 等人(2011 年)所证明的那样。其高挥发性使其比传统的添加剂更可取 (Hamman 等人,2011 年).
6. 分子生物学
在分子生物学中,氢氧化铵用于从生物素-链霉亲和素复合物中回收核酸,促进后续分析,如质谱。C. Jurinke 等人(1997 年)展示了其在 DNA 和蛋白质回收中的有效性 (Jurinke 等人,1997 年).
7. 肉类嫩化
在食品工业中,B. Naveena 等人(2011 年)探索了氢氧化铵对水牛肉嫩化的作用,证明了其在各种质量参数方面的改善 (Naveena 等人,2011 年).
8. 水处理
氢氧化铵在水处理应用中很重要。May Myat Khine 等人(2019 年)研究了其在合成纯碱用于软水中的用途 (Khine 等人,2019 年).
9. 化学教育
在教育环境中,Michael J. Sanger 和 M. Danner(2010 年)使用氢氧化铵通过实验教授学生强碱和弱碱 (Sanger 和 Danner,2010 年).
10. 分析化学
10. 分析化学
在分析化学中,氢氧化铵用于各种样品中的氮测定。R. Belcher 等人(1981 年)开发了一种测定肥料、水和污水样品中铵离子的方法 (Belcher 等人,1981 年).
11. 考古学
氢氧化铵在考古学中用于工具上的残留分析。O. C. Shanks 等人(2004 年)从石器工具中回收了 DNA 和蛋白质,增进了我们对古代工具使用的理解 (Shanks 等人,2004 年).
12. 生物电化学系统
R. Cord-Ruwisch 等人(2011 年)研究了生物电化学系统中氢氧化铵的 pH 控制,证明了其作为可持续质子穿梭的效率 (Cord-Ruwisch 等人,2011 年).
13. 凝胶介质研究
N. Rajurkar 和 B. Ambekar(2015 年)使用氢氧化铵对凝胶介质中的氢氧化钴进行了研究,突出了其在周期性沉淀研究中的重要性 (Rajurkar 和 Ambekar,2015 年).
14. 热管理
在热管理中,H. Bostanci 等人(2017 年)研究了氢氧化铵在喷雾冷却中的应用,强调了其在各种应用中管理高热通量的潜力 (Bostanci 等人,2017 年).
15. 水培
氢氧化铵用于水培系统中的 pH 控制,正如 M. Pitts 和 G. Stutte(1999 年)所探讨的那样,他们创建了一个计算机模型来证明其可行性 (Pitts 和 Stutte,1999 年).
16. 水泥工业
在水泥工业中,氢氧化铵被用于 CO2 捕获,A. Hamouda 等人(2020 年)研究了其实际应用和经济方面 (Hamouda 等人,2020 年).
17. 离子电导研究
Himanshu N. Sarode 等人(2014 年)专注于溶液中铵阳离子和阴离子的传输,为我们理解离子电导率做出了贡献 (Sarode 等人,2014 年).
18. 海洋学
在海洋学中,氢氧化铵用于测定海水中的铵,正如 Yong Zhu 等人(2016 年)在他们改进的铵测定方法中所证明的那样 (Zhu 等人,2016 年).
19. 废物管理
在废物管理中,J. Shibata 等人(2006 年)探索了从废液中回收四甲基氢氧化铵,展示了其在电子零件生产过程中回收利用的潜力 (Shibata 等人,2006 年).
20. 陶瓷工程
氢氧化铵用于陶瓷工程中的分散。Wei Li 等人(2004 年)研究了其作为 SiC 水悬浮液分散剂的有效性,突出了其在优化分散中的作用 (Li 等人,2004 年).
属性
CAS 编号 |
16393-49-0 |
|---|---|
产品名称 |
Ammonium hydroxide solution, ACS reagent, 28.0-30.0% NH3 basis |
分子式 |
NH4OH H5NO |
分子量 |
35.046 g/mol |
IUPAC 名称 |
azane;hydrate |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2 |
InChI 键 |
VHUUQVKOLVNVRT-UHFFFAOYSA-N |
SMILES |
N.O |
规范 SMILES |
[NH4+].[OH-] |
沸点 |
38 °C (25%) |
颜色/形态 |
Colorless liquid |
密度 |
About 0.90 @ 25 °C/25 °C Relative density (water = 1): 0.9 (25%) |
熔点 |
-58 °C (25%) |
其他 CAS 编号 |
1336-21-6 |
物理描述 |
Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes. DryPowder; Liquid; WetSolid Clear, colourless solution, having an exceedingly pungent, characteristic odour VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR. |
Pictograms |
Corrosive; Environmental Hazard |
溶解度 |
Exists only in solution Solubility in water: miscible |
同义词 |
ammonium hydroxide Hydroxide, Ammonium |
蒸汽密度 |
Relative vapor density (air = 1): 0.6 |
蒸汽压力 |
2160 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 48 (25%) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

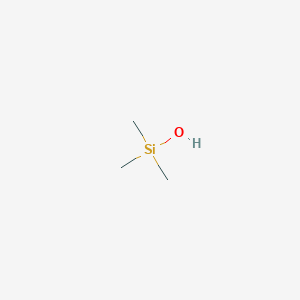

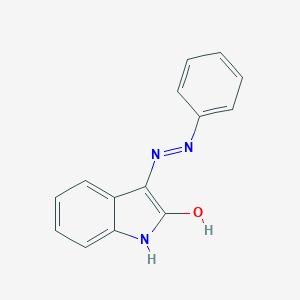
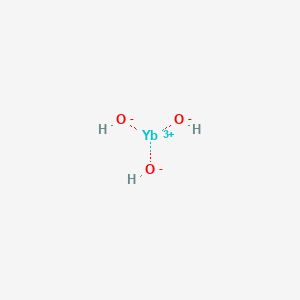
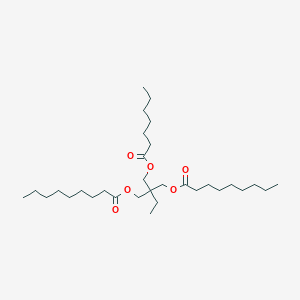
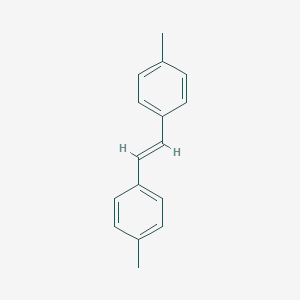
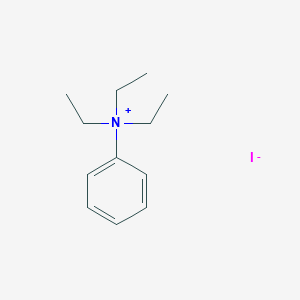

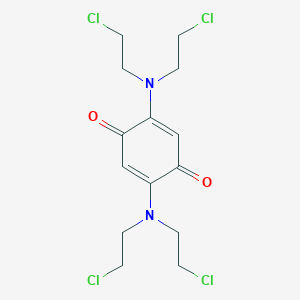
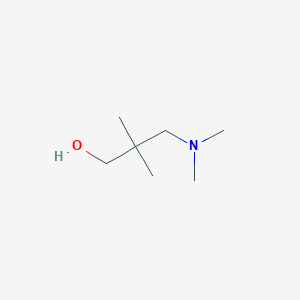
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
